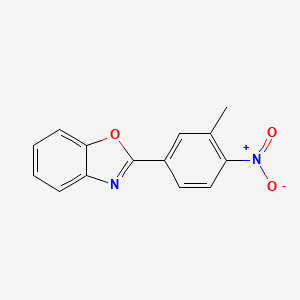
N-(4-methoxyphenyl)-N-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-methyl-2-furamide, commonly known as Fenclonine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin, a neurotransmitter in the brain. Fenclonine has been used in various studies to investigate the role of serotonin in different physiological and pathological conditions.
Mécanisme D'action
Fenclonine is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. By inhibiting this enzyme, Fenclonine reduces the synthesis of serotonin, leading to a decrease in the levels of serotonin in the brain. This reduction in serotonin levels can have various effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
Fenclonine has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of serotonin in the brain, leading to changes in behavior, mood, and cognition. Fenclonine has also been shown to affect the levels of other neurotransmitters such as dopamine and norepinephrine. It has been suggested that Fenclonine may have therapeutic potential in the treatment of certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Fenclonine has several advantages for use in lab experiments. It is a potent inhibitor of tryptophan hydroxylase, which makes it an effective tool for studying the role of serotonin in different physiological and pathological conditions. Fenclonine is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also some limitations to the use of Fenclonine in lab experiments. It has been shown to have non-specific effects on other neurotransmitters, which can complicate the interpretation of results. Fenclonine can also have toxic effects on cells and tissues, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research related to Fenclonine. One direction is to investigate the role of serotonin in different physiological and pathological conditions using Fenclonine as a tool. Another direction is to explore the potential therapeutic applications of Fenclonine in the treatment of psychiatric disorders. Further research is also needed to understand the non-specific effects of Fenclonine on other neurotransmitters and its potential toxic effects on cells and tissues.
Méthodes De Synthèse
Fenclonine can be synthesized by reacting 4-methoxyphenylhydrazine with methyl-2-furoate in the presence of a reducing agent such as sodium borohydride. The reaction yields N-(4-methoxyphenyl)-N-methyl-2-furamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
Fenclonine has been used in various scientific research studies to investigate the role of serotonin in different physiological and pathological conditions. It has been used to study the effects of serotonin depletion on behavior, mood, and cognition. It has also been used to investigate the role of serotonin in the regulation of appetite, sleep, and sexual behavior. Fenclonine has been used in studies related to depression, anxiety, schizophrenia, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(13(15)12-4-3-9-17-12)10-5-7-11(16-2)8-6-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIPNWXCQNQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)
![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)